REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](I)=[C:6]([C:8]([C:10]2[C:15]([F:16])=[CH:14][CH:13]=[CH:12][C:11]=2[F:17])=[O:9])[CH:7]=1.[C:19]([O:23][C:24](=[O:29])[NH:25][CH2:26][C:27]#[CH:28])([CH3:22])([CH3:21])[CH3:20]>C(Cl)Cl>[C:19]([O:23][C:24](=[O:29])[NH:25][CH2:26][C:27]#[C:28][C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][C:6]=1[C:8](=[O:9])[C:10]1[C:15]([F:16])=[CH:14][CH:13]=[CH:12][C:11]=1[F:17])([CH3:22])([CH3:21])[CH3:20]
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Name
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|
Quantity
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5.5 g
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Type
|
reactant
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Smiles
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ClC=1C=CC(=C(C1)C(=O)C1=C(C=CC=C1F)F)I
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Name
|
|
Quantity
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2.5 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(NCC#C)=O
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Name
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PdCl2 (PPh3)2
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Quantity
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0.6 g
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Type
|
reactant
|
Smiles
|
|
Name
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Cu(I)I
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Quantity
|
0.2 g
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Type
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reactant
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Smiles
|
|
Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the solution was stirred at room temperature for 16 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the mixture was sparged with nitrogen for 30 min
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Duration
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30 min
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Type
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ADDITION
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Details
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Diethylamine (8 mL) was added
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Type
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CONCENTRATION
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Details
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The solution was concentrated in vacuo
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Type
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CUSTOM
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Details
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the resulting residue purified by column chromatography (silica gel, 0 to 15% EtOAc/hexanes)
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Type
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CUSTOM
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Details
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to afford 3aa (3.6 g, 61%) as a white solid, MS m/z=406 (M+H)
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Reaction Time |
16 h |
Name
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|
Type
|
|
Smiles
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C(C)(C)(C)OC(NCC#CC1=C(C=C(C=C1)Cl)C(C1=C(C=CC=C1F)F)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |